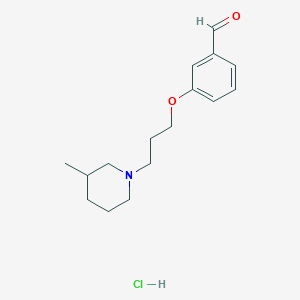
3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride is a useful research compound. Its molecular formula is C16H24ClNO2 and its molecular weight is 297.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride, with the molecular formula C₁₆H₂₄ClNO₂ and a molecular weight of 297.82 g/mol, is a compound of significant interest in pharmacology and medicinal chemistry. This article explores its biological activities, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzaldehyde moiety linked to a propoxy chain , which is further connected to a 3-methylpiperidine ring . The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound show considerable biological activity, particularly as histamine H3 receptor ligands . These receptors are involved in various neurological functions and disorders, suggesting potential therapeutic applications in treating:
- Obesity
- Cognitive impairments
- Sleep disorders
The modulation of histamine H3 receptors can influence neurotransmitter release, thereby affecting appetite regulation, cognitive function, and sleep patterns. Additionally, studies have suggested interactions with other biological targets beyond histamine receptors, which may contribute to its pharmacological profile.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride | Similar propoxy and piperidine structure | Different position of the benzaldehyde group |
| 1-[4-[3-(3-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one | Contains a ketone instead of an aldehyde | Potentially different biological activity due to carbonyl presence |
| 4-(4-Chlorophenyl)-N-(3-methylpiperidin-1-yl)butanamide | Features a chlorophenyl group instead | Variation in receptor binding profiles |
This table illustrates how slight modifications in structure can lead to variations in biological activity and therapeutic potential.
Histamine H3 Receptor Studies
Recent studies have focused on the compound's role as a histamine H3 receptor antagonist. In vitro assays demonstrated that it effectively inhibits receptor activity, leading to increased levels of neurotransmitters such as dopamine and norepinephrine. This suggests potential applications in treating disorders characterized by neurotransmitter dysregulation.
Acetylcholinesterase Inhibition
Another area of investigation involves the compound's inhibitory effects on acetylcholinesterase (AChE). Compounds similar to this compound have shown promising results with IC50 values indicating potent inhibition of AChE activity. This could have implications for Alzheimer's disease treatment, where AChE inhibition is a common therapeutic strategy.
属性
IUPAC Name |
3-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-14-5-3-8-17(12-14)9-4-10-19-16-7-2-6-15(11-16)13-18;/h2,6-7,11,13-14H,3-5,8-10,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWDOUATCBJEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=CC=CC(=C2)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














